3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl 3-ethoxypropanoate with thiosemicarbazide under acidic conditions to form the intermediate 5-ethyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-ethyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of an ethoxy group.
5-ethyl-1,3,4-thiadiazole-2-thiol: Intermediate in the synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)toluenesulfonamide: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15N3O2S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-8-11-12-9(15-8)10-7(13)5-6-14-4-2/h3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
UFGVLXXEKDUFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCOCC |
Origin of Product |
United States |
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